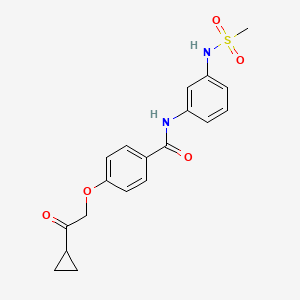

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

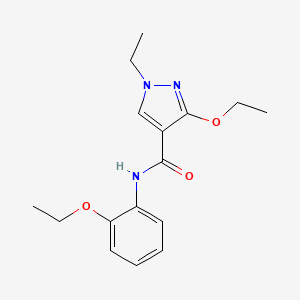

This compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a fluorophenyl group, an ethyl group, and a trifluoromethylbenzamide group. These groups could potentially give the compound unique chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could include reactions such as nucleophilic substitution, amide coupling, and perhaps a cyclization to form the pyridazine ring .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the pyridazine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different chemicals .Scientific Research Applications

Antimicrobial and Antipathogenic Applications

- Antimicrobial Activity: Fluorobenzamides have been synthesized, showing promising antimicrobial activity against a variety of bacterial strains and fungal species. The presence of a fluorine atom in the benzoyl group enhances antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013; Limban, Marutescu, & Chifiriuc, 2011).

- Antipathogenic Activity: Novel thiourea derivatives, including those with fluorine substitutions, have demonstrated significant antipathogenic activity, particularly against strains capable of forming biofilms (Limban, Marutescu, & Chifiriuc, 2011).

Antiviral and Antiavian Influenza Virus Activity

- Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against the bird flu influenza virus, highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Antiproliferative Activity

- Novel compounds derived from fluorinated 1,2-benzisothiazol-3(2H)-ones have been found to possess antifungal and antibacterial activity, with certain derivatives showing activity against Gram-negative strains. These findings indicate the potential for these compounds in antimicrobial applications (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).

Imaging Applications

- Fluorine-18 labeled compounds have been developed as imaging agents for positron emission tomography (PET), enabling the in vivo quantification of serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This approach aids in the understanding of neurological conditions and the development of treatments (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F4N3O2/c21-16-7-3-13(4-8-16)17-9-10-18(28)27(26-17)12-11-25-19(29)14-1-5-15(6-2-14)20(22,23)24/h1-10H,11-12H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRBUVSSPZWJIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2991546.png)

![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/no-structure.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2991550.png)

![ethyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2991556.png)

![4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2991561.png)

![4-(3-fluorophenyl)-6-(2-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2991564.png)

![2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2991566.png)